molecular formula C11H10N2O B070398 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS No. 179055-93-7

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No.: B070398
CAS No.: 179055-93-7
M. Wt: 186.21 g/mol
InChI Key: JMMVYZMDDGBVAW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a 1-methyl-1H-pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with benzaldehyde derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).

    4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities.

Uniqueness: 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a benzaldehyde moiety with a pyrazole ring makes it a versatile intermediate in organic synthesis and a promising candidate in drug discovery .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVYZMDDGBVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443018
Record name 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-93-7
Record name 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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